molecular formula C6H10ClN3 B599939 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride CAS No. 104408-25-5

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

Cat. No. B599939
CAS RN: 104408-25-5
M. Wt: 159.617
InChI Key: QLJACZBEDWORHA-UHFFFAOYSA-N
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Description

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a specialty chemical that can be obtained from various suppliers.


Synthesis Analysis

The synthesis of 1,2-dihydropyridines, which are valuable and reactive synthons, has been reported in the literature . A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been used as a flexible strategy to access chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes .


Molecular Structure Analysis

The molecular structure of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride can be found in various databases . The molecular weight of this compound is 159.617.


Chemical Reactions Analysis

1,2-Dihydropyridines are particularly useful precursors to synthesize piperidines and pyridines, which are among the most common structural components of pharmaceuticals . The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines is limited to enantioselective addition of nucleophiles to activated pyridines .

Scientific Research Applications

Biological Activities

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer , antihypertensive , antiulcer , antimicrobial , and many other therapeutic applications . These compounds have been the pillar of medicinal chemistry research .

Pharmaceutical Research

Dihydropyridine (DHP) is among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties . Over the years, the transformation of easily accessible 1,2- and 1,4-dihydropyridine (1,4-DHP) intermediates by synthetic chemists has generated several drug molecules and natural products .

Metal Ion Coordination Chemistry

Pyridyl-substituted phosphines, such as tris(6-methylpyridin-2-yl)phosphine, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .

Synthesis of Natural Products

The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib [a tyrosine kinase inhibitor (TKI)], cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .

Synthesis of Pyrazolines

A tridentate nitrogen-sulfur Schiff base, 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate (6mpyS3M), was synthesized by condensation of 6-methylpyridine-2-aldehyde with S-3-methylbenzyldithiocarbazate .

Crystal Structure Analysis

The crystal structure of tris(6-methylpyridin-2-yl)phosphine selenide, C18H18N3PSe, was analyzed . This kind of analysis is crucial for understanding the properties and potential applications of the compound.

properties

IUPAC Name

(6-methylpyridin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJACZBEDWORHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679251
Record name 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

CAS RN

104408-25-5
Record name 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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